

# Spectroscopic data of 5-Isopropyl-3-methylphenol (NMR, IR, MS)

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## Compound of Interest

Compound Name: 5-Isopropyl-3-methylphenol

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An In-Depth Technical Guide to the Spectroscopic Characterization of **5-Isopropyl-3-methylphenol**

## Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **5-Isopropyl-3-methylphenol** (CAS No. 3228-03-3), a key aromatic compound. As an isomer of the well-known natural products thymol and carvacrol, precise structural confirmation is paramount for its application in research and development. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The structural elucidation of a molecule like **5-Isopropyl-3-methylphenol** relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular mass and fragmentation patterns. This guide will delve into each of these techniques, presenting the data, interpreting the results, and outlining the protocols necessary for reliable data acquisition.

Caption: Molecular structure of **5-Isopropyl-3-methylphenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of  $^1\text{H}$  and  $^{13}\text{C}$  nuclei, we can confirm the connectivity and substitution pattern of the aromatic ring.

### $^1\text{H}$ NMR Spectroscopy: Proton Environment Mapping

Proton NMR provides detailed information about the number, type, and connectivity of hydrogen atoms in the molecule. The spectrum of **5-Isopropyl-3-methylphenol** is characterized by distinct signals for the aromatic, hydroxyl, isopropyl, and methyl protons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **5-Isopropyl-3-methylphenol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~6.6 - 6.7	s (broad)	3H	-	Ar-H
~4.5 - 5.0	s (broad)	1H	-	OH
2.84 (septet)	sept	1H	6.9 Hz	-CH(CH <sub>3</sub> ) <sub>2</sub>
2.28	s	3H	-	Ar-CH <sub>3</sub>
1.22	d	6H	6.9 Hz	-CH(CH <sub>3</sub> ) <sub>2</sub>

Note: Data synthesized from typical values for similar structures and may vary slightly based on solvent and instrument frequency.

Source data is available from the Spectral Database for Organic Compounds (SDBS).[\[1\]](#)[\[2\]](#)

#### Interpretation of the <sup>1</sup>H NMR Spectrum:

- Aromatic Protons ( $\delta$  ~6.6-6.7): The three protons on the aromatic ring appear as closely spaced singlets or narrow multiplets. Their relatively upfield position is consistent with the electron-donating effects of the hydroxyl and two alkyl groups.
- Methyl Protons ( $\delta$  2.28): The methyl group attached directly to the aromatic ring appears as a sharp singlet, integrating to three protons.

- **Isopropyl Group ( $\delta$  2.84 and 1.22):** This group gives rise to two distinct signals. The single methine proton (-CH) appears as a septet (a multiplet with seven lines) due to coupling with the six neighboring methyl protons. The six equivalent methyl protons (-CH<sub>3</sub>) appear as a doublet, split by the single methine proton. This classic "septet-doublet" pattern is a definitive indicator of an isopropyl group.
- **Hydroxyl Proton ( $\delta$  ~4.5-5.0):** The phenolic hydroxyl proton appears as a broad singlet. Its chemical shift can vary depending on concentration, temperature, and solvent. This peak will disappear upon shaking the sample with a drop of D<sub>2</sub>O, a standard technique for confirming the presence of an exchangeable proton.[3]

## Experimental Protocol: <sup>1</sup>H NMR Spectrum Acquisition



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Caption: Workflow for <sup>1</sup>H NMR data acquisition.

- **Sample Preparation:** Accurately weigh 5-10 mg of **5-Isopropyl-3-methylphenol**.
- **Dissolution:** Dissolve the sample in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), inside a small vial. Tetramethylsilane (TMS) is commonly added as an internal standard ( $\delta$  0.00).
- **Transfer:** Filter the solution through a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.
- **Instrumentation:** Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
- **Tuning and Shimming:** The instrument is tuned to the appropriate frequency, and the magnetic field homogeneity is optimized through a process called shimming to ensure high resolution.

- Acquisition: Set the acquisition parameters (e.g., pulse angle, acquisition time, number of scans). For a routine  $^1\text{H}$  spectrum, 16 scans are typically sufficient.
- Data Processing: The resulting Free Induction Decay (FID) is processed using a Fourier Transform (FT). The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS).

## $^{13}\text{C}$ NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **5-Isopropyl-3-methylphenol**

Chemical Shift ( $\delta$ ) ppm	Assignment
155.1	C-OH
149.5	C-CH(CH <sub>3</sub> ) <sub>2</sub>
139.6	C-CH <sub>3</sub>
122.0	Ar-CH
115.8	Ar-CH
112.9	Ar-CH
34.1	-CH(CH <sub>3</sub> ) <sub>2</sub>
24.1	-CH(CH <sub>3</sub> ) <sub>2</sub>
21.5	Ar-CH <sub>3</sub>

Note: Data sourced from the Spectral Database for Organic Compounds (SDBS).<sup>[1][2]</sup>

Interpretation of the  $^{13}\text{C}$  NMR Spectrum:

- Aromatic Carbons: Six distinct signals are observed in the aromatic region ( $\delta$  110-160). The carbon bearing the hydroxyl group (C-OH) is the most deshielded ( $\delta$  155.1) due to the

oxygen's electronegativity. The other two quaternary carbons are found at  $\delta$  149.5 and 139.6, while the three aromatic carbons bonded to hydrogen (CH) appear between  $\delta$  112 and 122.

- Aliphatic Carbons: The three aliphatic carbons appear upfield. The methine carbon of the isopropyl group is at  $\delta$  34.1, the two equivalent isopropyl methyl carbons are at  $\delta$  24.1, and the aromatic methyl carbon is at  $\delta$  21.5.

The experimental protocol for  $^{13}\text{C}$  NMR is similar to that for  $^1\text{H}$  NMR but requires a greater number of scans due to the low natural abundance of the  $^{13}\text{C}$  isotope.

## Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Key IR Absorption Bands for **5-Isopropyl-3-methylphenol**

Frequency Range ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3600 - 3200 (broad)	O-H Stretch	Phenolic -OH
3100 - 3000	C-H Stretch	Aromatic C-H
2960 - 2850	C-H Stretch	Aliphatic C-H
1600 - 1450	C=C Bending	Aromatic Ring
1260 - 1180	C-O Stretch	Phenolic C-O

Note: Data derived from typical values for substituted phenols.

[\[3\]](#)[\[4\]](#)

Interpretation of the IR Spectrum:

- O-H Stretch ( $3600\text{-}3200\text{ cm}^{-1}$ ): The most prominent feature is a strong, broad absorption band in this region, which is characteristic of the hydrogen-bonded hydroxyl group of a phenol.[\[3\]](#)

- C-H Stretches: Sharp peaks just above  $3000\text{ cm}^{-1}$  correspond to the aromatic C-H stretches, while strong peaks just below  $3000\text{ cm}^{-1}$  are due to the aliphatic C-H stretches of the methyl and isopropyl groups.
- Aromatic C=C Bending ( $1600\text{-}1450\text{ cm}^{-1}$ ): A series of absorptions in this region, often sharp, confirms the presence of the aromatic ring.
- C-O Stretch ( $1260\text{-}1180\text{ cm}^{-1}$ ): A strong absorption in this region is indicative of the C-O stretching vibration of the phenol group.

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
- Sample Application: Place a small amount of the solid **5-Isopropyl-3-methylphenol** sample directly onto the ATR crystal.
- Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum. Typically, 32 scans are co-added to produce a high-quality spectrum with a resolution of  $4\text{ cm}^{-1}$ .
- Cleaning: Clean the crystal thoroughly after analysis.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. For **5-Isopropyl-3-methylphenol** ( $\text{C}_{10}\text{H}_{14}\text{O}$ ), the molecular weight is  $150.22\text{ g/mol}$ .<sup>[5]</sup>

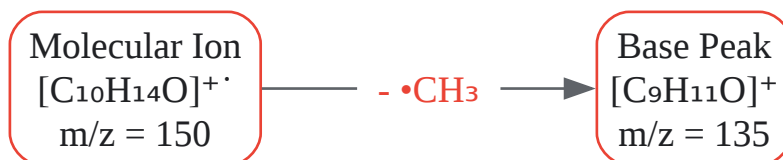
Table 4: Major Ions in the EI Mass Spectrum of **5-Isopropyl-3-methylphenol**

Mass-to-Charge (m/z)	Relative Intensity (%)	Proposed Fragment
150	~60	$[M]^+$ (Molecular Ion)
135	100	$[M - CH_3]^+$ (Base Peak)
107	~30	$[M - C_3H_7]^+$

Note: Fragmentation patterns are predicted based on established principles and may be confirmed with high-resolution MS.[\[3\]](#)[\[6\]](#)[\[7\]](#)

#### Interpretation of the Mass Spectrum:

- Molecular Ion Peak (m/z 150):** A clear molecular ion peak is observed, confirming the molecular weight of the compound. Phenols typically show a strong molecular ion peak.[\[3\]](#)[\[6\]](#)
- Base Peak (m/z 135):** The most intense peak (base peak) in the spectrum is at m/z 135. This corresponds to the loss of a methyl radical ( $\bullet CH_3$ , 15 amu) from the molecular ion. This fragmentation is highly favorable as it results in a stable secondary benzylic carbocation.
- Other Fragments (m/z 107):** A significant peak at m/z 107 corresponds to the loss of an isopropyl radical ( $\bullet C_3H_7$ , 43 amu), leaving a methylphenol radical cation.



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- To cite this document: BenchChem. [Spectroscopic data of 5-Isopropyl-3-methylphenol (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b155287#spectroscopic-data-of-5-isopropyl-3-methylphenol-nmr-ir-ms]

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